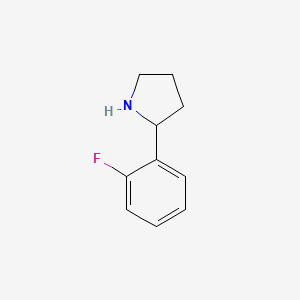

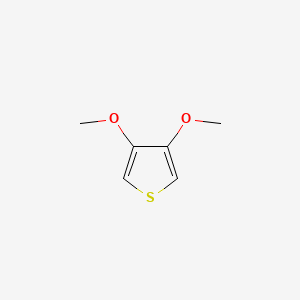

![molecular formula C10H12Cl2N2O2S B1306971 1-[(2,5-Dichlorophényl)sulfonyl]pipérazine CAS No. 524711-29-3](/img/structure/B1306971.png)

1-[(2,5-Dichlorophényl)sulfonyl]pipérazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(2,5-Dichlorophenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential as antimicrobial agents, enzyme inhibitors, and therapeutic agents for various diseases. The papers provided discuss the synthesis and biological activity of various piperazine derivatives with sulfonyl groups and different substituents on the phenyl ring, which can significantly influence their chemical properties and biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the coupling of piperazine with sulfonyl chlorides under controlled conditions. For instance, in one study, substituted benzhydryl chlorides were treated with piperidine followed by N-sulfonation with sulfonyl chlorides to yield benzhydryl-sulfonyl piperidine derivatives . Another approach involved coupling 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles to produce O-substituted derivatives . These methods highlight the importance of reaction conditions, such as solvent choice, pH control, and the use of bases like sodium hydride or lithium hydride, in obtaining the desired sulfonamide compounds with high yields .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis. These techniques confirm the presence of the sulfonyl group and other substituents on the piperazine ring. The molecular interactions, such as hydrogen bonding, can lead to the formation of self-assembled structures, as seen in the case of a piperazine derivative forming a channel structure with a diameter of 4.3 Å .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the nature of the substituents on the phenyl ring and the sulfonyl group. The presence of electron-withdrawing or electron-donating groups can affect the compound's ability to undergo further chemical reactions, such as O-substitution or coupling with other moieties. These reactions are crucial for the synthesis of biologically active compounds and can be optimized by varying reaction parameters like temperature, solvent, and acid acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of sulfonyl groups and various substituents can enhance these properties, making the compounds suitable for biological applications. The synthesized compounds are evaluated for their antimicrobial activities, enzyme inhibition, and cytotoxic profiles, which are directly related to their chemical structures .

Applications De Recherche Scientifique

J’ai effectué une recherche sur les applications scientifiques de la 1-[(2,5-Dichlorophényl)sulfonyl]pipérazine, mais malheureusement, les informations disponibles sont assez limitées et ne fournissent pas une liste complète d’applications uniques. Le composé est mentionné dans le cadre de la recherche en protéomique et comme un produit biochimique disponible à l’achat auprès de fournisseurs scientifiques .

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYUZYHDXJSPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)

![3-Methyl-4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B1306903.png)

![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)